molecular formula C46H74O15 B10773359 hypoglaucin A

hypoglaucin A

Cat. No.: B10773359
M. Wt: 867.1 g/mol
InChI Key: SRFKCMVQTOGLCC-NSNPDTTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypoglaucin A is a naturally occurring steroidal glycoside extracted from the roots of Trillium erectum L. (Trilliaceae) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypoglaucin A is typically extracted from natural sources rather than synthesized in a laboratory. The extraction process involves using methanol followed by partitioning with hexane and methylene chloride .

Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily obtained through extraction from natural sources. The process involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate the compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions: Hypoglaucin A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Properties

Molecular Formula

C46H74O15

Molecular Weight

867.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(1S,2R,3R,4R,5S)-2,3,4-trihydroxy-5-methylcyclohexyl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C46H74O15/c1-20-9-14-46(55-19-20)22(3)32-29(61-46)17-28-26-8-7-24-16-25(10-12-44(24,5)27(26)11-13-45(28,32)6)57-43-41(58-30-15-21(2)33(48)37(52)35(30)50)40(36(51)31(18-47)59-43)60-42-39(54)38(53)34(49)23(4)56-42/h7,20-23,25-43,47-54H,8-19H2,1-6H3/t20-,21-,22-,23-,25-,26+,27-,28-,29-,30-,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+/m0/s1

InChI Key

SRFKCMVQTOGLCC-NSNPDTTGSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9C[C@@H]([C@H]([C@H]([C@H]9O)O)O)C)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)OC9CC(C(C(C9O)O)O)C)C)C)C)OC1

Origin of Product

United States

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